molecular formula C7H13NO2 B13114518 methyl 2-[(3R)-pyrrolidin-3-yl]acetate

methyl 2-[(3R)-pyrrolidin-3-yl]acetate

Katalognummer: B13114518
Molekulargewicht: 143.18 g/mol
InChI-Schlüssel: QKONQSPVWNDJJQ-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[(3R)-pyrrolidin-3-yl]acetate is an organic compound with the molecular formula C7H13NO2. It is a methyl ester derivative of pyrrolidineacetic acid. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The (3R) configuration indicates the specific stereochemistry of the pyrrolidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-[(3R)-pyrrolidin-3-yl]acetate can be synthesized through several methods. One common approach involves the esterification of 3-pyrrolidineacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of a flow microreactor system, which allows for a more efficient and sustainable synthesis of esters. This method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes typically use continuous flow reactors to ensure high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-[(3R)-pyrrolidin-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: 3-pyrrolidineacetic acid.

    Reduction: 3-pyrrolidineethanol.

    Substitution: Various substituted esters and amides.

Wissenschaftliche Forschungsanwendungen

Methyl 2-[(3R)-pyrrolidin-3-yl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of methyl 2-[(3R)-pyrrolidin-3-yl]acetate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release the active pyrrolidineacetic acid, which can then interact with its molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle.

    3-pyrrolidineacetic acid: The parent acid of the ester.

    Methyl 3-pyrrolidinecarboxylate: A similar ester with a carboxylate group instead of an acetate group.

Uniqueness

Methyl 2-[(3R)-pyrrolidin-3-yl]acetate is unique due to its specific stereochemistry and the presence of both a pyrrolidine ring and an ester group. This combination of features makes it a versatile compound in synthetic chemistry and drug development.

Eigenschaften

Molekularformel

C7H13NO2

Molekulargewicht

143.18 g/mol

IUPAC-Name

methyl 2-[(3R)-pyrrolidin-3-yl]acetate

InChI

InChI=1S/C7H13NO2/c1-10-7(9)4-6-2-3-8-5-6/h6,8H,2-5H2,1H3/t6-/m1/s1

InChI-Schlüssel

QKONQSPVWNDJJQ-ZCFIWIBFSA-N

Isomerische SMILES

COC(=O)C[C@H]1CCNC1

Kanonische SMILES

COC(=O)CC1CCNC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.